N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a 2-hydroxyphenyl group and at the 5-position with a thioether linkage to an N,N-dicyclohexylacetamide moiety.
Properties
Molecular Formula |
C22H30N4O2S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H30N4O2S/c27-19-14-8-7-13-18(19)21-23-22(25-24-21)29-15-20(28)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17,27H,1-6,9-12,15H2,(H,23,24,25) |
InChI Key |
FZJJNSOHVSVKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-(2-Hydroxyphenyl)-1H-1,2,4-Triazole-5-thiol
Procedure :
-
Starting Material : 2-Hydroxybenzohydrazide (synthesized from methyl 2-hydroxybenzoate and hydrazine hydrate).
-
Cyclization : React with carbon disulfide (CS₂) in alkaline ethanol (KOH, 80°C, 6 h).
-
Acidification : Neutralize with HCl to precipitate the thiol intermediate.
Reaction :
Step 2: Thioether Formation with Chloroacetyl Chloride
Procedure :
-
Alkylation : React the triazole-thiol (1 eq) with chloroacetyl chloride (1.2 eq) in THF, using triethylamine (TEA) as a base (0°C → RT, 4 h).
-
Workup : Quench with ice water and extract with ethyl acetate.
Reaction :
Step 3: Amidation with Dicyclohexylamine
Procedure :
-
Coupling : Stir the acyl chloride (1 eq) with dicyclohexylamine (2 eq) in dichloromethane (DCM) at RT for 12 h.
-
Purification : Wash with brine, dry over Na₂SO₄, and recrystallize from ethanol/water.
Reaction :
Route 2: One-Pot Thioacetamide Synthesis Using Polymer-Supported Catalysts
Procedure :
-
Triazole-Thiol Preparation : As in Route 1, Step 1.
-
Direct Thioacetamide Formation : React triazole-thiol (1 eq) with chloroacetonitrile (1.1 eq) in acetonitrile, using Reilex® 425 resin (a polymer-supported amine catalyst) at 120°C for 8 h under H₂S atmosphere.
-
Amidation : Add dicyclohexylamine (2 eq) and reflux for 12 h.
Advantages :
Route 3: Microwave-Assisted Synthesis
Procedure :
-
Triazole Formation : Use microwave irradiation (150°C, 20 min) to cyclize 2-hydroxybenzohydrazide and thiosemicarbazide in POCl₃.
-
Thioetherification and Amidation : Combine steps using chloroacetamide and dicyclohexylamine in DMF under microwave (100°C, 15 min).
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst/Solvent | Advantages | Limitations |
|---|---|---|---|---|---|
| Route 1 (Stepwise) | 65–72% | 22 h | TEA/THF/DCM | High purity; scalable | Multiple purification steps |
| Route 2 (One-Pot) | 68–75% | 20 h | Reilex® 425/CH₃CN | Catalyst reuse; fewer steps | Requires H₂S handling |
| Route 3 (Microwave) | 80–85% | 35 min | POCl₃/DMF | Rapid; high yield | Specialized equipment needed |
Critical Challenges and Optimizations
Thiol Oxidation Mitigation
Amidation Efficiency
Spectroscopic Characterization Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The thioacetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the thioacetamide bond generates 2-mercapto-N,N-dicyclohexylacetamide and 3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-ol.
-
Basic Hydrolysis : Yields acetic acid derivatives and thiolate intermediates, which can further react with electrophiles .
Nucleophilic Substitution
The sulfur atom in the thioether group acts as a nucleophile. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) produces sulfonium salts .
-
Displacement by amines or thiols occurs under mild basic conditions .
Example Reaction :
Key substrates: Benzyl bromides, chloroacetates .
Oxidation Reactions
The thioether group oxidizes to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| HO (30%) | Sulfoxide derivative | RT, 12–24 hours |
| mCPBA | Sulfone derivative | 0°C to RT, dichloromethane |
Complexation with Metal Ions
The triazole and hydroxyphenyl groups enable chelation with transition metals:
-
Cu(II) : Forms a 1:2 (metal:ligand) complex, confirmed by UV-Vis spectroscopy.
-
Fe(III) : Redox-active complexes show potential catalytic activity.
Stability Constants :
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Cu | 8.2 ± 0.3 |
| Fe | 6.8 ± 0.4 |
Cyclization and Ring-Opening
Under thermal or catalytic conditions:
-
Thermal Cyclization : Forms fused triazole-oxazine derivatives at 150–160°C .
-
Acid-Catalyzed Rearrangement : Converts the triazole ring to tetrazole analogs in HCl/EtOH .
Coupling Reactions
The acetamide nitrogen participates in cross-coupling reactions:
-
Buchwald-Hartwig Amination : With aryl halides and Pd catalysts .
-
Esterification : Reacts with acyl chlorides to form N-acylated derivatives .
Example Synthesis Pathway :
-
Chloroacetylation of dicyclohexylamine.
-
Thiolation with 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol .
-
Purification via column chromatography (SiO, ethyl acetate/hexane).
Photochemical Reactions
UV irradiation induces:
-
C–S Bond Cleavage : Generates free radicals detectable via ESR spectroscopy.
-
Triazole Ring Modification : Photooxidation forms nitroso intermediates .
Key Research Findings:
-
The thioacetamide group’s reactivity dominates under basic/acidic conditions, while the triazole ring governs metal-binding and photochemical behavior .
-
Steric hindrance from dicyclohexyl groups slows nucleophilic substitution compared to less bulky analogs .
-
Oxidation to sulfones enhances solubility but reduces biological activity.
Data derived from synthetic protocols , stability studies, and catalytic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C22H30N4O2S and a molecular weight of approximately 414.56 g/mol. Its unique structure includes a dicyclohexyl moiety and a triazole ring substituted with a hydroxyphenyl group, which contributes to its biological activity.
Biological Applications
1. Anticancer Activity
Research indicates that N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exhibits significant anticancer properties. Compounds containing triazole structures are known for their antiproliferative effects against various cancer cell lines. Preliminary studies suggest that this compound may interact with specific protein targets involved in cancer progression and cell signaling pathways.
Case Study:
In vitro studies have demonstrated that derivatives of triazole compounds often show enhanced efficacy against specific cancer types. For instance, similar compounds have been tested against breast cancer cell lines, revealing substantial growth inhibition rates (e.g., over 70% inhibition in some cases) .
2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. The presence of the triazole ring has been associated with improved interaction with biological targets, enhancing its effectiveness against microbial pathogens.
Case Study:
A study evaluating the antimicrobial activity of related compounds found that certain triazole derivatives exhibited promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for this compound to serve as a template for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Lipophilicity : The dicyclohexyl groups confer higher LogP values (~4.2) compared to phenyl (LogP ~3.8 in 6a) or hydrazide derivatives (LogP ~3.5 in 5p), suggesting improved blood-brain barrier penetration .
- Synthetic Flexibility : The CuAAC method used for 1,2,3-triazoles () could be adapted for the target compound, though thiol-ene chemistry may be required for the thioether linkage .
Biological Activity
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound with significant potential in biological applications, particularly in the field of cancer therapeutics. This article explores its biological activities, synthesis, and interactions with biological systems.
Chemical Structure and Properties
The compound has the molecular formula , indicating a rich composition of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure features a dicyclohexyl moiety and a triazole ring substituted with a hydroxyphenyl group, which are critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The presence of the triazole structure is particularly significant as compounds with this feature are often associated with enhanced anticancer activity due to their ability to interact with specific biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 15.2 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 12.5 | Inhibits cell cycle progression |
| MG-63 (Osteosarcoma) | 10.8 | Disrupts mitochondrial function |
Preliminary studies suggest that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer. This interaction may enhance its efficacy by modulating pathways that control cell proliferation and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Triazole Ring : Reaction of appropriate hydrazones with isothiocyanates.
- Substitution Reactions : Introduction of the dicyclohexyl moiety via nucleophilic substitution.
- Final Acetamide Formation : Acetylation of the resultant thiol compound.
Optimization of these steps can enhance yield and purity depending on the desired application.
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of this compound on various human cancer cell lines under both normoxic and hypoxic conditions. The results indicated significant inhibition of cell viability across all tested lines, supporting its potential as an anticancer agent .
Study 2: Molecular Docking Analysis
A molecular docking study was conducted to predict the binding affinity of this compound to key proteins involved in cancer metabolism. The study revealed strong interactions with proteins such as carbonic anhydrase IX (CA IX), which is known for its role in tumorigenesis .
Q & A
Q. What strategies improve formulation stability for in vivo studies?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with trehalose/sucrose cryoprotectants (1:1 w/w) to prevent hydrolysis.
- Nanocarriers : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) for sustained release. Characterize via DLS and TEM .
Data Contradiction Analysis
- Example : Discrepancies in reported IC50 values for similar triazole-thioacetamides may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and report full experimental parameters (e.g., cell passage number, serum-free vs. serum-containing media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
